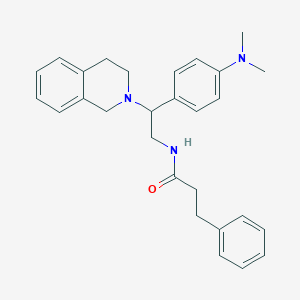
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-phenylpropanamide is an organic compound with complex structural characteristics. It has found its place in various scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
This compound can be synthesized using a series of reactions involving the combination of an isoquinoline derivative, a phenylpropanamide derivative, and a dimethylaminophenyl group. The synthesis typically begins with the formation of the 3,4-dihydroisoquinoline core, followed by the introduction of the dimethylaminophenyl group and the final coupling with the phenylpropanamide moiety. Reactions are often carried out under controlled temperatures and inert atmospheres to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-phenylpropanamide requires large-scale reactors capable of handling multiple steps of the synthesis. Key considerations include the selection of solvents, reaction time, and purification techniques to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
The compound undergoes various types of reactions, including:
Oxidation: This typically involves converting the isoquinoline ring to more oxidized forms.
Reduction: Reducing agents can convert the compound to less oxidized forms, potentially altering its biological activity.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Typical reagents used include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substituents: Depending on the desired modification, reagents like halogens or nitro compounds are employed.
Major Products
The main products of these reactions vary but can include different isoquinoline derivatives and substituted phenylpropanamides, each with distinct physical and chemical properties.
科学的研究の応用
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-phenylpropanamide has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its role in cell signaling pathways.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
Molecular Targets and Pathways
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It can influence various cellular pathways, leading to changes in cell function and behavior. The exact mechanism often depends on the structural features of the compound and its interaction with the target.
類似化合物との比較
Similar Compounds
Comparisons can be made with other isoquinoline derivatives and phenylpropanamides:
N-(2-(isoquinolin-2(1H)-yl)-2-phenylethyl)-3-phenylpropanamide
N-(2-(3,4-dihydroisoquinolin-1(2H)-yl)-2-phenylethyl)-3-phenylpropanamide
Unique Characteristics
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-phenylpropanamide is unique due to the presence of the dimethylaminophenyl group, which enhances its chemical reactivity and potential biological activities.
Is there anything else you'd like to explore about this compound or another topic entirely?
特性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O/c1-30(2)26-15-13-24(14-16-26)27(31-19-18-23-10-6-7-11-25(23)21-31)20-29-28(32)17-12-22-8-4-3-5-9-22/h3-11,13-16,27H,12,17-21H2,1-2H3,(H,29,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEKWSQQAXVVHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)CCC2=CC=CC=C2)N3CCC4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3,4-diethoxyphenyl)ethyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2408570.png)

![N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2408573.png)
![N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide](/img/structure/B2408574.png)
![2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2408575.png)
![Ethyl 1-(3-((2,5-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2408576.png)


![propyl 3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2408581.png)

![N-(3-chlorophenyl)-2-{[6-(4-phenylpiperazin-1-yl)pyridazin-3-yl]thio}acetamide](/img/structure/B2408585.png)
![(E)-1-benzyl-3-(((3,4-dimethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2408587.png)
